
Physicochemical properties of 2-chloro-1-nitro-
4-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-Chloro-1-nitro-4-

(trifluoromethyl)benzene

Cat. No.: B1584673 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-nitro-4-
(trifluoromethyl)benzene

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-1-nitro-4-(trifluoromethyl)benzene (CAS No: 402-11-9) is a pivotal chemical

intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is

derived from a unique combination of functional groups that dictate its reactivity and physical

properties. The presence of a trifluoromethyl group, a potent electron-withdrawing moiety,

significantly influences the molecule's electronic character, enhancing its lipophilicity and

metabolic stability in derivative compounds—qualities highly sought after in drug discovery.[1]

[2] This guide provides a comprehensive analysis of the compound's core physicochemical

properties, outlines validated experimental protocols for their determination, and discusses the

structural basis for its reactivity and applications.

Molecular Structure and Quantum Chemical
Attributes
The arrangement of substituents on the benzene ring is the primary determinant of the

compound's chemical behavior.
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Chemical Identity:

IUPAC Name: 2-chloro-1-nitro-4-(trifluoromethyl)benzene[3]

CAS Number: 402-11-9[3]

Molecular Formula: C₇H₃ClF₃NO₂[3]

Synonyms: 3-Chloro-4-nitrobenzotrifluoride[3]

Core Functional Groups and Their Electronic Influence:

Trifluoromethyl Group (-CF₃): This group acts as a strong electron-withdrawing group

through a negative inductive effect (-I). It is a bioisostere for other groups and is frequently

incorporated into drug candidates to increase lipophilicity, which can improve membrane

permeability and bioavailability.[1][2]

Nitro Group (-NO₂): As one of the most powerful electron-withdrawing groups, it

deactivates the aromatic ring towards electrophilic substitution via both negative inductive

(-I) and negative mesomeric (-M) effects.

Chlorine Atom (-Cl): The chlorine atom is an electronegative substituent that withdraws

electron density through its inductive effect but can donate electron density through

resonance. Its most critical role in this molecule is as an excellent leaving group in

nucleophilic aromatic substitution (SNAr) reactions.

The confluence of these strong electron-withdrawing groups renders the carbon atom attached

to the chlorine highly electrophilic and susceptible to nucleophilic attack, which is the

cornerstone of this molecule's synthetic utility.

Core Physicochemical Properties
The following table summarizes the key physical and chemical properties of 2-chloro-1-nitro-
4-(trifluoromethyl)benzene.
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Property Value Source(s)

Molecular Weight 225.55 g/mol [3][4]

Appearance
Light yellow to yellow liquid or

low-melting solid
[5][6]

Melting Point 25-30 °C [7]

Boiling Point 237.2 °C at 760 mmHg

Solubility
Insoluble in water; Soluble in

organic solvents
[8]

InChI Key
CZWWSPDHNLAYRJ-

UHFFFAOYSA-N
[3][6]

Experimental Protocols for Property Determination
To ensure reproducibility and accuracy in a research or process development setting,

standardized methodologies are critical. The protocols described below represent self-

validating systems for characterizing this compound.

Melting Point Analysis via Differential Scanning
Calorimetry (DSC)
Expertise & Causality: DSC is the preferred method over traditional melting point apparatus

due to its high precision and ability to provide additional thermodynamic data, such as the

enthalpy of fusion. A sharp, well-defined melting peak is also a strong indicator of high sample

purity.

Detailed Step-by-Step Methodology:

Calibration: Calibrate the DSC instrument using a certified indium standard (Melting Point:

156.6 °C) to ensure temperature and heat flow accuracy.

Sample Preparation: Hermetically seal 3-5 mg of the sample in an aluminum DSC pan.

Prepare an identical empty pan to serve as the reference.
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Instrument Configuration: Place the sample and reference pans into the DSC cell. Purge the

cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

Thermal Program:

Equilibrate the system at 10 °C.

Ramp the temperature from 10 °C to 50 °C at a controlled rate of 10 °C/min.

Data Interpretation: The melting point is determined from the onset temperature of the

endothermic event on the resulting thermogram. The integrated area of the peak

corresponds to the enthalpy of fusion.
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Preparation

Execution

Analysis

Calibrate DSC with Indium Standard

Weigh & Seal Sample (3-5 mg) in Pan

Prepare Empty Reference Pan

Load Pans into DSC Cell

Purge Cell with Nitrogen (50 mL/min)

Execute Thermal Program (10-50°C at 10°C/min)

Acquire Thermogram (Heat Flow vs. Temp)

Determine Onset Temperature (Melting Point)

Integrate Peak Area (Enthalpy)

Click to download full resolution via product page

Caption: Standard Operating Procedure for DSC Analysis.
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Reactivity Profile: Nucleophilic Aromatic Substitution
(SNAr)
Trustworthiness & Mechanistic Insight: The most significant chemical property of this

compound is its high reactivity towards nucleophiles. The electron-deficient aromatic ring,

activated by the -NO₂ and -CF₃ groups, stabilizes the negative charge in the intermediate

Meisenheimer complex, thereby lowering the activation energy for the substitution of the

chlorine atom. This predictable reactivity makes it a reliable synthetic building block.

Activating Factors

Consequences

Nitro Group (-NO₂)

Electron-Deficient
Aromatic Ring

Strong Electron
Withdrawal

Trifluoromethyl Group (-CF₃)

Strong Electron
Withdrawal

Stabilized Meisenheimer
Complex

Accommodates
Negative Charge

High Susceptibility to
Nucleophilic Attack (SNAr)

Lowers Activation
Energy

Click to download full resolution via product page
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Caption: Causality of High Reactivity in SNAr Reactions.

Safety, Handling, and Toxicology
Authoritative Grounding: Based on Globally Harmonized System (GHS) classifications, this

compound must be handled with appropriate precautions.

Hazard Identification:

H302: Harmful if swallowed.[3][6]

H315: Causes skin irritation.[3][6]

H319: Causes serious eye irritation.[3][6]

H335: May cause respiratory irritation.[3][6]

Recommended Personal Protective Equipment (PPE) and Handling:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[9]

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

Respiratory Protection: If vapors or dusts are generated, use a NIOSH/MSHA-approved

respirator.[10]

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away

from reducing materials.[5][6]

Relevance and Applications in Drug Development
The title compound is rarely an active pharmaceutical ingredient (API) itself but serves as a

crucial starting material. Its value lies in the strategic introduction of the trifluoromethyl-

substituted phenyl ring into a larger molecule.
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Scaffold for Synthesis: It is a common building block for creating more complex molecules,

such as diphenyl ether herbicides and various pharmaceutical candidates.[1]

Improving Drug Properties: The -CF₃ group is a key feature in modern medicinal chemistry.

Its inclusion in a drug molecule can:

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃

group resistant to oxidative metabolism by cytochrome P450 enzymes, which can

increase the drug's half-life.

Increase Lipophilicity: This property can improve a drug's ability to cross cellular

membranes, potentially increasing its absorption and distribution.[2]

Modulate Receptor Binding: The electronegativity and size of the -CF₃ group can alter the

electronic and steric profile of a molecule, leading to stronger and more selective binding

to its biological target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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